![molecular formula C18H20N4O B2738209 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide CAS No. 1935736-89-2](/img/structure/B2738209.png)
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective antagonist for the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including neurotransmitter release, immune function, and cardiovascular function. BMS-582949 has been shown to have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide acts as a selective antagonist for the adenosine A2A receptor, which is involved in the regulation of various physiological processes. By blocking this receptor, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide can modulate the release of neurotransmitters, reduce inflammation, and inhibit tumor growth. The exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the brain, which can improve motor function in animal models of Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress, which can protect neurons from damage in various neurodegenerative diseases. In addition, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has several advantages for lab experiments, including its high selectivity for the adenosine A2A receptor and its ability to modulate intracellular signaling pathways. However, there are also some limitations to its use, including its low solubility and bioavailability, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide is still being studied, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide, including the evaluation of its safety and efficacy in clinical trials for the treatment of Parkinson's disease, Huntington's disease, and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide and its potential interactions with other signaling pathways. Finally, the development of more potent and selective adenosine A2A receptor antagonists may lead to the development of new and improved treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide involves several steps, including the preparation of the pyrazole ring, the introduction of the benzyl and cyanomethyl groups, and the cyclization of the molecule to form the final product. The synthesis process has been described in detail in several scientific publications, and the final product has been characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-inflammatory and anti-tumor effects in animal models of cancer. In clinical trials, 1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide has been evaluated for its safety and efficacy in the treatment of Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-10-11-22(17-8-4-5-9-17)18(23)16-12-20-21(14-16)13-15-6-2-1-3-7-15/h1-3,6-7,12,14,17H,4-5,8-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJPLJRCEOHLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(cyanomethyl)-N-cyclopentylpyrazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.